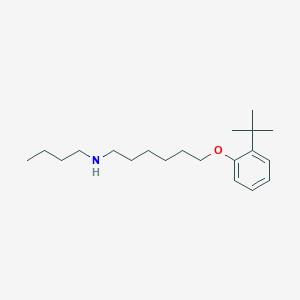![molecular formula C20H19N5S B5246979 4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole](/img/structure/B5246979.png)
4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole is a complex organic compound that features a unique combination of pyrimidine, pyrazole, and thiazole rings. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with a thiazole derivative. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF). The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and halogenated compounds like bromine (Br2). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl chains.
Wissenschaftliche Forschungsanwendungen
4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other heterocyclic molecules with pyrimidine, pyrazole, or thiazole rings, such as:
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
What sets 4-[[3-[3-(5-Ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole apart is its unique combination of three different heterocyclic rings, which may confer distinct chemical and biological properties not found in simpler compounds. This structural complexity can lead to a broader range of interactions with biological targets and more diverse applications in research and industry.
Eigenschaften
IUPAC Name |
4-[[3-[3-(5-ethyl-2-methylpyrimidin-4-yl)phenyl]pyrazol-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-3-15-10-21-14(2)23-20(15)17-6-4-5-16(9-17)19-7-8-25(24-19)11-18-12-26-13-22-18/h4-10,12-13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCAFWDVWRWLAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1C2=CC=CC(=C2)C3=NN(C=C3)CC4=CSC=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 6-bromo-1-[2-hydroxy-3-(propan-2-ylamino)propyl]-5-methoxy-2-methylindole-3-carboxylate;hydrochloride](/img/structure/B5246907.png)
![(5-BROMO-2-FURYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE](/img/structure/B5246916.png)
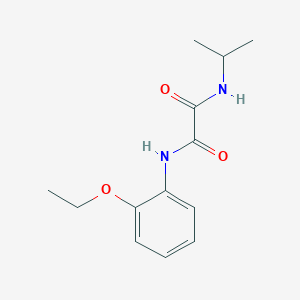
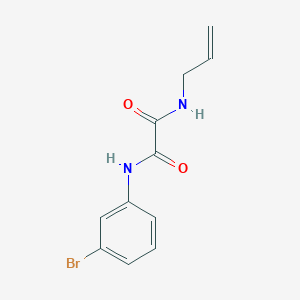
![3,4-difluoro-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B5246937.png)

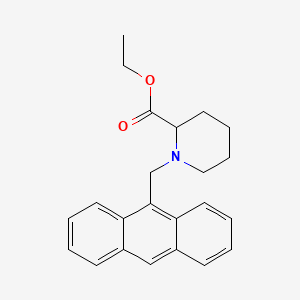
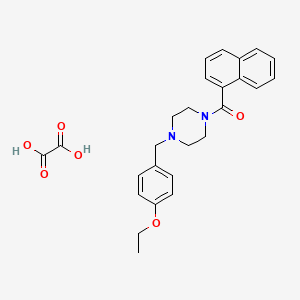
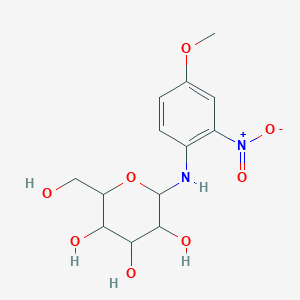
![5-{[(2-nitrophenyl)thio]amino}-1,3-benzodioxole](/img/structure/B5246993.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5246997.png)
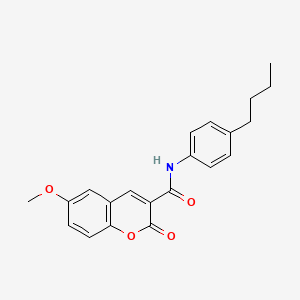
![(5E)-5-[[3-[3-(3,4-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5247011.png)
